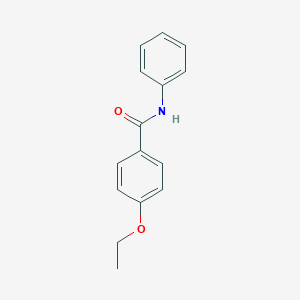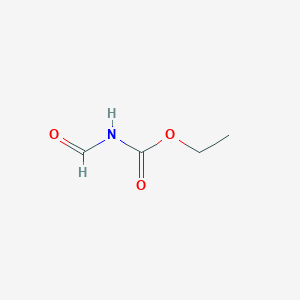
Z-Val-Trp-OMe
Übersicht
Beschreibung
Z-Val-Trp-OMe, also known as N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester, is a synthetic peptide derivative. It is composed of the amino acids valine and tryptophan, with a benzyloxycarbonyl (Z) protecting group attached to the valine and a methyl ester group attached to the tryptophan. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Z-Val-Trp-OMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its interactions with enzymes and receptors, providing insights into protein-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Wirkmechanismus
Target of Action
Z-Val-Trp-OMe is a peptide compound . The primary target of this compound is Cathepsin B (CTSB) . Cathepsin B is a thiol protease believed to participate in intracellular degradation and turnover of proteins . It is involved in several diseases, making it a promising therapeutic target .
Biochemical Pathways
This compound, being a peptide compound, may be involved in various biochemical pathways. One such pathway could be the tryptophan metabolism pathway . Tryptophan, an essential amino acid, undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . .
Pharmacokinetics
It is known that peptide compounds like this compound can exhibit excellent cell penetrability, stability, thermostability, and drug-like properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its target, cathepsin b, it may influence intracellular protein degradation and turnover . This could potentially affect various cellular processes and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It should be handled in accordance with good industrial hygiene and safety practice . These factors can significantly impact the compound’s action and efficacy.
Biochemische Analyse
Molecular Mechanism
It is known that peptides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Z-Val-Trp-OMe has a purity of ≥98% and can be stored in a -20°C freezer for up to three years .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Trp-OMe typically involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val) with L-tryptophan methyl ester (Trp-OMe). The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide, and the reaction is performed under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Val-Trp-OMe undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form indole derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Indole derivatives of tryptophan.
Reduction: L-valyl-L-tryptophan.
Substitution: N-benzyloxycarbonyl-L-valyl-L-tryptophan.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Val-Trp-OH: The carboxylic acid form of Z-Val-Trp-OMe.
Z-Trp-OMe: A similar compound with only the tryptophan residue.
Z-Val-OH: The carboxylic acid form of Z-Val.
Uniqueness
This compound is unique due to its combination of valine and tryptophan residues, which provides specific chemical and biological properties. The presence of the benzyloxycarbonyl protecting group and the methyl ester group enhances its stability and reactivity, making it a valuable tool in peptide synthesis and research .
Eigenschaften
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXBLPYMWJNTF-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)










